molecular formula C20H31ClO2 B14285821 2-[2,4-Bis(2,2-dimethylpropyl)phenoxy]butanoyl chloride CAS No. 136351-82-1

2-[2,4-Bis(2,2-dimethylpropyl)phenoxy]butanoyl chloride

Cat. No.: B14285821
CAS No.: 136351-82-1
M. Wt: 338.9 g/mol
InChI Key: WSAXAWKDUUKXCA-UHFFFAOYSA-N
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Description

2-[2,4-Bis(2,2-dimethylpropyl)phenoxy]butanoyl chloride is an organic compound with the molecular formula C20H31ClO2. It is known for its unique structure, which includes a phenoxy group substituted with two tert-pentyl groups and a butanoyl chloride moiety. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2,4-Bis(2,2-dimethylpropyl)phenoxy]butanoyl chloride typically involves the reaction of 2,4-di-tert-pentylphenol with butanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-[2,4-Bis(2,2-dimethylpropyl)phenoxy]butanoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Esters: Formed from the reaction with alcohols.

    Amides: Formed from the reaction with amines.

    Carboxylic Acids: Formed from hydrolysis.

    Alcohols: Formed from reduction.

Scientific Research Applications

2-[2,4-Bis(2,2-dimethylpropyl)phenoxy]butanoyl chloride is used in various scientific research applications, including:

    Organic Synthesis: As a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: For the development of potential pharmaceutical agents.

    Material Science: In the synthesis of polymers and other advanced materials.

    Biological Studies: As a reagent for modifying biomolecules.

Mechanism of Action

The mechanism of action of 2-[2,4-Bis(2,2-dimethylpropyl)phenoxy]butanoyl chloride involves its reactivity as an acylating agent. The acyl chloride group readily reacts with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is utilized in various chemical transformations and modifications of biomolecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-[2,4-Bis(1,1-dimethylpropyl)phenoxy]butanoic acid
  • 2-[2,4-Bis(2-methyl-2-butanyl)phenoxy]butanoic acid

Uniqueness

2-[2,4-Bis(2,2-dimethylpropyl)phenoxy]butanoyl chloride is unique due to its acyl chloride functionality, which imparts high reactivity towards nucleophiles. This distinguishes it from similar compounds that may lack this reactive group and therefore have different chemical properties and applications .

Properties

CAS No.

136351-82-1

Molecular Formula

C20H31ClO2

Molecular Weight

338.9 g/mol

IUPAC Name

2-[2,4-bis(2,2-dimethylpropyl)phenoxy]butanoyl chloride

InChI

InChI=1S/C20H31ClO2/c1-8-16(18(21)22)23-17-10-9-14(12-19(2,3)4)11-15(17)13-20(5,6)7/h9-11,16H,8,12-13H2,1-7H3

InChI Key

WSAXAWKDUUKXCA-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)Cl)OC1=C(C=C(C=C1)CC(C)(C)C)CC(C)(C)C

Origin of Product

United States

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